1-(4-methoxyphenyl)-4-nitro-1H-imidazole
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Overview
Description
1-(4-methoxyphenyl)-4-nitro-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a nitro group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl and nitro groups imparts unique chemical properties that make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 4-methoxyphenylamine with an appropriate imidazole precursor.
Nitration: The final step involves the nitration of the imidazole derivative using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-(4-methoxyphenyl)-4-amino-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxyphenyl)-4-nitro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in the development of new catalysts.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-1H-imidazole: Lacks the methoxyphenyl group, resulting in different electronic properties and reactivity.
1-(4-methoxyphenyl)-4-amino-1H-imidazole: The amino group provides different biological activity compared to the nitro group.
Uniqueness
1-(4-methoxyphenyl)-4-nitro-1H-imidazole is unique due to the combination of the methoxyphenyl and nitro groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-9-4-2-8(3-5-9)12-6-10(11-7-12)13(14)15/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCJNDPEXRIJAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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